molecular formula C11H10N2O2 B573035 Amino(quinolin-5-yl)acetic acid CAS No. 1218053-12-3

Amino(quinolin-5-yl)acetic acid

Cat. No.: B573035
CAS No.: 1218053-12-3
M. Wt: 202.213
InChI Key: DDKIMKBSQNMKLW-UHFFFAOYSA-N
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Description

Amino(quinolin-5-yl)acetic acid (CAS: 152150-03-3), also known as 2-(quinolin-5-yl)acetic acid or 5-quinolineacetic acid, is a quinoline-derived organic compound with the molecular formula C₁₁H₉NO₂ . Its structure consists of a quinoline ring substituted at the 5-position with an acetic acid moiety. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

CAS No.

1218053-12-3

Molecular Formula

C11H10N2O2

Molecular Weight

202.213

IUPAC Name

2-amino-2-quinolin-5-ylacetic acid

InChI

InChI=1S/C11H10N2O2/c12-10(11(14)15)8-3-1-5-9-7(8)4-2-6-13-9/h1-6,10H,12H2,(H,14,15)

InChI Key

DDKIMKBSQNMKLW-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CC=NC2=C1)C(C(=O)O)N

Synonyms

AMino(quinolin-5-yl)acetic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with amino(quinolin-5-yl)acetic acid, differing in substituents, linker groups, or ring systems:

Compound Structure Key Differences
This compound Quinoline-5-yl group linked to acetic acid Reference compound; unmodified acetic acid moiety.
(Isoquinolin-5-yloxy)acetic acid Isoquinoline ring with oxygen linker to acetic acid Isoquinoline scaffold (vs. quinoline); oxygen atom alters electronic properties.
2-[(Quinolin-5-yl)amino]-1,3-thiazole-5-carboxylic acid Quinoline-5-yl group linked to thiazole-carboxylic acid Thiazole ring replaces acetic acid; introduces heterocyclic diversity.
5-Amino-6-quinolinecarboxylic acid Amino and carboxylic acid groups at positions 5 and 6 of quinoline Functional group positions reversed; impacts binding affinity and solubility.

Sources :

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, methanol) due to its carboxylic acid group . In contrast, (isoquinolin-5-yloxy)acetic acid may exhibit higher hydrophilicity due to the oxygen linker .
  • Stability: Quinoline derivatives are generally stable under ambient conditions but may degrade under strong acidic/basic conditions or UV exposure. Thiazole-containing analogues (e.g., 2-[(quinolin-5-yl)amino]-1,3-thiazole-5-carboxylic acid) may show enhanced thermal stability due to the rigid heterocyclic core .

Key Research Findings

Pharmacophore Modeling: Quinoline-acetic acid derivatives have been prioritized in virtual screening for non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some analogues outperforming nevirapine in binding assays .

Toxicity Profile: While this compound lacks detailed toxicity data, related quinoline compounds (e.g., quinolinic acid) require stringent safety protocols due to skin/eye irritation risks .

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